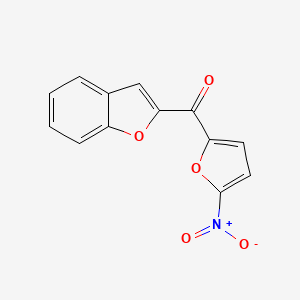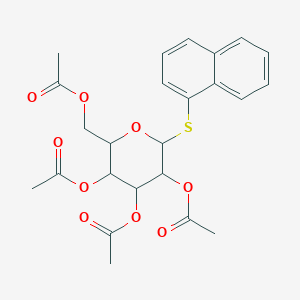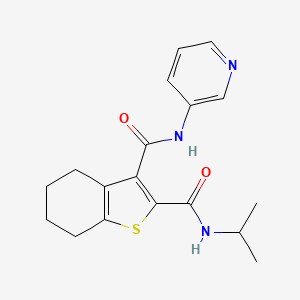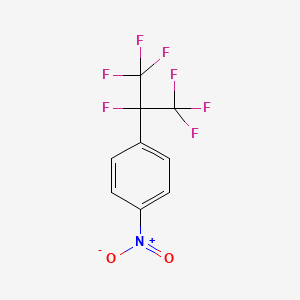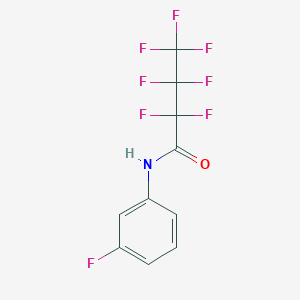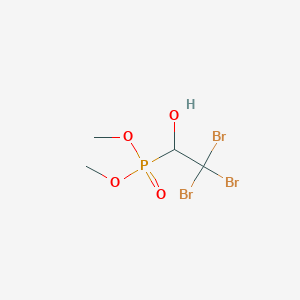
Dimethyl (2,2,2-tribromo-1-hydroxyethyl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl (2,2,2-tribromo-1-hydroxyethyl)phosphonate is a chemical compound with the molecular formula C4H8Br3O4P It is characterized by the presence of three bromine atoms, a hydroxyl group, and a phosphonate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl (2,2,2-tribromo-1-hydroxyethyl)phosphonate typically involves the reaction of dimethyl phosphite with tribromoacetaldehyde under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually conducted at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, is common to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl (2,2,2-tribromo-1-hydroxyethyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can lead to the formation of phosphonates with fewer bromine atoms.
Substitution: The bromine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide or ammonia are employed for substitution reactions.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Reduced phosphonates.
Substitution: Substituted phosphonates with different functional groups.
Aplicaciones Científicas De Investigación
Dimethyl (2,2,2-tribromo-1-hydroxyethyl)phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphonate compounds.
Biology: Investigated for its potential use in biochemical assays and as a tool for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of flame retardants and as an additive in polymer manufacturing to enhance material properties.
Mecanismo De Acción
The mechanism of action of dimethyl (2,2,2-tribromo-1-hydroxyethyl)phosphonate involves its interaction with molecular targets through its phosphonate group. The compound can form strong bonds with metal ions and other electrophilic species, leading to the inhibition of enzymatic activity or alteration of biochemical pathways. The presence of bromine atoms enhances its reactivity and allows for selective targeting of specific molecular sites.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl (2,2,2-trichloro-1-hydroxyethyl)phosphonate: Similar in structure but with chlorine atoms instead of bromine.
Dimethyl (2,2,2-tribromo-1-hydroxypropyl)phosphonate: Similar but with a different alkyl chain length.
Uniqueness
Dimethyl (2,2,2-tribromo-1-hydroxyethyl)phosphonate is unique due to the presence of three bromine atoms, which impart distinct chemical properties such as higher reactivity and selectivity in reactions. This makes it a valuable compound for specific applications where such properties are desired.
Propiedades
Número CAS |
89125-43-9 |
|---|---|
Fórmula molecular |
C4H8Br3O4P |
Peso molecular |
390.79 g/mol |
Nombre IUPAC |
2,2,2-tribromo-1-dimethoxyphosphorylethanol |
InChI |
InChI=1S/C4H8Br3O4P/c1-10-12(9,11-2)3(8)4(5,6)7/h3,8H,1-2H3 |
Clave InChI |
XDEUQGWSPGVPSM-UHFFFAOYSA-N |
SMILES canónico |
COP(=O)(C(C(Br)(Br)Br)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(5-Methylthiophen-2-yl)methylideneamino]benzenesulfonamide](/img/structure/B14161091.png)

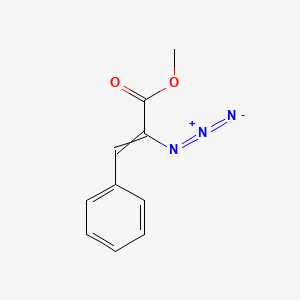
![3-(4-Tert-butylphenyl)-6-(thiophen-2-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14161124.png)

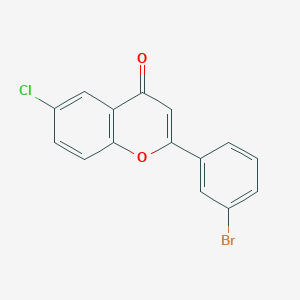
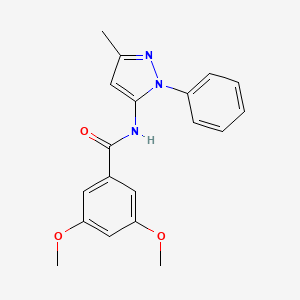
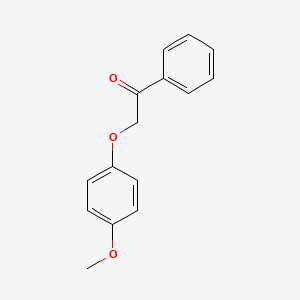
![1-{5-[(4-Cyclohexylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(4-methylphenyl)urea](/img/structure/B14161145.png)
